Cas no 1806598-35-5 (2-Amino-6-bromo-7-cyano-1H-benzimidazole)
2-Amino-6-bromo-7-cyano-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-bromo-7-cyano-1H-benzimidazole
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- Inchi: 1S/C8H5BrN4/c9-5-1-2-6-7(4(5)3-10)13-8(11)12-6/h1-2H,(H3,11,12,13)
- InChI Key: QQBIBAGSIGAIRJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1C#N)N=C(N)N2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 248
- XLogP3: 1.5
- Topological Polar Surface Area: 78.5
2-Amino-6-bromo-7-cyano-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061006700-250mg |
2-Amino-6-bromo-7-cyano-1H-benzimidazole |
1806598-35-5 | 98% | 250mg |
$5,559.16 | 2022-03-31 | |
| Alichem | A061006700-500mg |
2-Amino-6-bromo-7-cyano-1H-benzimidazole |
1806598-35-5 | 98% | 500mg |
$8,561.56 | 2022-03-31 | |
| Alichem | A061006700-1g |
2-Amino-6-bromo-7-cyano-1H-benzimidazole |
1806598-35-5 | 98% | 1g |
$13,235.06 | 2022-03-31 |
2-Amino-6-bromo-7-cyano-1H-benzimidazole Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-Amino-6-bromo-7-cyano-1H-benzimidazole
Introduction to 2-Amino-6-bromo-7-cyano-1H-benzimidazole (CAS No. 1806598-35-5)
2-Amino-6-bromo-7-cyano-1H-benzimidazole (CAS No. 1806598-35-5) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. The presence of a bromine atom, an amino group, and a cyano group in the benzimidazole framework imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The benzimidazole core is a well-known scaffold in medicinal chemistry due to its broad spectrum of biological activities. Compounds derived from this core have been extensively studied for their antifungal, antibacterial, and anticancer properties. The introduction of functional groups such as bromine and cyano can significantly enhance the pharmacological profile of these molecules, making them attractive candidates for further investigation.
Recent studies have highlighted the importance of 2-Amino-6-bromo-7-cyano-1H-benzimidazole in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer progression. The bromine atom plays a crucial role in enhancing the binding affinity of these derivatives to their target proteins, while the cyano group contributes to the overall stability and solubility of the molecule.
In addition to its potential as a therapeutic agent, 2-Amino-6-bromo-7-cyano-1H-benzimidazole has also been explored as a key intermediate in the synthesis of other bioactive compounds. Its unique structure allows for selective functionalization at various positions, enabling the creation of a diverse array of derivatives with tailored biological activities. This versatility makes it an essential building block in combinatorial chemistry and high-throughput screening campaigns.
The synthesis of 2-Amino-6-bromo-7-cyano-1H-benzimidazole has been optimized through various methodologies, including transition-metal-catalyzed reactions and multistep synthetic routes. These methods have been refined to improve yield, purity, and scalability, making the compound more accessible for large-scale production. The ability to synthesize this compound efficiently is crucial for its widespread application in both academic and industrial settings.
In terms of safety and handling, it is important to note that while 2-Amino-6-bromo-7-cyano-1H-benzimidazole is not classified as a hazardous material, standard laboratory practices should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks.
The future prospects for 2-Amino-6-bromo-7-cyano-1H-benzimidazole are promising. Ongoing research continues to uncover new applications and derivatives with enhanced biological activities. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of innovative therapies and chemical products.
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